Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate

Physicochemical profiling Building block selection Medicinal chemistry

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate (CAS 2227205-91-4) is a Cbz-protected piperidine derivative with molecular formula C15H22N2O2 and molecular weight 262.35 g/mol. The compound features a 3,3-disubstituted piperidine core bearing an aminomethyl group (-CH2NH2) and a methyl group at the 3-position, with the ring nitrogen protected as a benzyl carbamate (Cbz).

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B8218561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)CN
InChIInChI=1S/C15H22N2O2/c1-15(11-16)8-5-9-17(12-15)14(18)19-10-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12,16H2,1H3
InChIKeyDMFRVNBUIUPYOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate (CAS 2227205-91-4): Procurement-Grade Cbz-Protected 3-Aminomethyl-3-methylpiperidine Building Block


Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate (CAS 2227205-91-4) is a Cbz-protected piperidine derivative with molecular formula C15H22N2O2 and molecular weight 262.35 g/mol . The compound features a 3,3-disubstituted piperidine core bearing an aminomethyl group (-CH2NH2) and a methyl group at the 3-position, with the ring nitrogen protected as a benzyl carbamate (Cbz) . This substitution pattern creates a quaternary carbon center at the 3-position, distinguishing it from the more common 3-aminomethylpiperidine analogs lacking the geminal methyl substituent.

Why Generic Piperidine Building Blocks Cannot Replace Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate in Regioselective and Orthogonal Synthetic Routes


Substituting Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate with a generic aminomethylpiperidine analog introduces a cascade of synthetic incompatibilities. The Cbz protecting group is cleaved by catalytic hydrogenation (H2, Pd/C), which is orthogonal to the acidic conditions (TFA) required for Boc removal [1]. This orthogonality is essential for multi-step syntheses where acid-labile functional groups are present elsewhere in the molecule. Additionally, the 3-methyl substituent creates a quaternary carbon center that imparts conformational constraint, directly affecting the spatial presentation of the aminomethyl group in downstream products—a parameter that has been shown to influence DPP-IV inhibitory potency by orders of magnitude (IC50 range: 1.1–27 nM in elaborated inhibitors bearing the 3-amino-3-methylpiperidine core) [2]. Simply interchanging with the demethyl analog (CAS 315717-76-1, MW 248.32) or Boc-protected counterpart (CAS 1158759-16-0, MW 228.33) alters both the deprotection strategy and the steric profile of the final pharmacophore.

Quantitative Differentiation of Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate Against Closest Analogs: Head-to-Head Evidence for Informed Procurement


Molecular Weight and Compositional Differentiation vs. Demethyl Analog (CAS 315717-76-1)

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate has a molecular weight of 262.35 g/mol (C15H22N2O2), representing a +14.03 g/mol increase over the demethyl analog Benzyl 3-(aminomethyl)piperidine-1-carboxylate (CAS 315717-76-1, MW 248.32 g/mol, C14H20N2O2) . This mass difference corresponds to the additional methyl substituent at the 3-position. The demethyl analog exhibits a computed LogP of 2.63 ; the target compound is expected to exhibit moderately higher lipophilicity due to the additional methyl group, although an experimentally validated LogP for the target compound was not identified in the current search.

Physicochemical profiling Building block selection Medicinal chemistry

Protecting Group Orthogonality: Cbz Hydrogenolysis vs. Boc Acidolysis

The Cbz protecting group on Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate is removed via catalytic hydrogenation (H2, Pd/C) under neutral conditions, whereas the Boc group on the direct analog 1-Boc-3-(aminomethyl)-3-methylpiperidine (CAS 1158759-16-0) requires acidic cleavage with trifluoroacetic acid (TFA) [1]. In a representative comparative study using ω-transaminase-catalyzed kinetic resolutions, 1-N-Cbz-protected 3-aminopyrrolidine achieved >99% ee at 50% conversion, while 1-N-Boc-3-aminopiperidine yielded 96% ee at 55% conversion, demonstrating that the Cbz group can provide superior enantioselectivity in biocatalytic transformations [2].

Orthogonal protection Multi-step synthesis Deprotection strategy

Purity Specifications and Analytical Documentation Depth

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate is supplied with a minimum purity specification of NLT 98% (Synblock), with other vendors reporting 97% (Bidepharm) and 98% (Leyan) . Documentation packages include MSDS, NMR, HPLC, and LC-MS data . In comparison, the 3-(Boc-aminomethyl)-3-methylpiperidine analog (CAS 1158759-24-0) is typically offered at 95% minimum purity , and the regioisomer Benzyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate (CAS 1638771-30-8) is offered at 95% purity .

Quality control Batch reproducibility Analytical characterization

Pharmacophore Mapping: 3-Amino-3-methylpiperidine Core as a Validated DPP-IV Inhibitory Motif

Upon Cbz deprotection, Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate reveals the free (R)-3-amino-3-methylpiperidine core, a pharmacophore validated in multiple DPP-IV inhibitor programs. In the foundational study by Kato et al. (2010), elaborated inhibitors incorporating this core achieved DPP-IV IC50 values of 27 nM (compound 7c) [1]. Subsequent optimization yielded DSR-12727, which demonstrated an IC50 of 1.1 nM against DPP-IV with excellent selectivity against related peptidases and good oral bioavailability in Zucker-fatty rats [2]. The corresponding 3-aminomethylpiperidine core (lacking the 3-methyl group) does not appear as a validated DPP-IV pharmacophore in the same chemical series, suggesting that the geminal methyl substitution is critical for the inhibitory activity of downstream elaborated structures.

DPP-IV inhibition Pharmacophore validation Drug discovery

Optimal Procurement Scenarios for Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate: Evidence-Driven Application Domains


Multi-Step Convergent Synthesis Requiring Orthogonal Amine Protection

When a synthetic route contains multiple amine functionalities requiring differentiated protection, Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate provides the Cbz group for hydrogenolytic cleavage that is fully orthogonal to acid-labile Boc groups present elsewhere in the molecule [1]. This enables late-stage selective deprotection of the aminomethyl group under neutral conditions without compromising Boc-protected amines, a strategic advantage over the Boc-protected analog that cannot achieve this selectivity. The documented >99% ee biocatalytic resolution potential of Cbz-protected substrates further supports its use in enantioselective routes [2].

DPP-IV Inhibitor and Serine Protease-Targeted Drug Discovery Programs

For medicinal chemistry campaigns targeting DPP-IV or related serine proteases, this compound serves as the direct Cbz-protected precursor to the validated (R)-3-amino-3-methylpiperidine pharmacophore. Elaborated inhibitors derived from this core have achieved DPP-IV IC50 values of 1.1–27 nM with favorable pharmacokinetic profiles in Zucker-fatty rats [3][4]. The Cbz protection allows the building block to be incorporated into parallel synthesis workflows where the free amine is revealed by hydrogenolysis at the optimal stage of scaffold elaboration.

Quality-Critical Pharmaceutical Intermediate Procurement

In regulated pharmaceutical intermediate supply chains requiring documented purity and full analytical traceability, this compound is available at NLT 97–98% purity with comprehensive analytical data packages including NMR, HPLC, LC-MS, and GC characterization from multiple independent vendors . This multi-vendor availability with consistent high-purity specifications reduces single-supplier risk while maintaining the analytical rigor required for IND-enabling studies and process chemistry development.

Quote Request

Request a Quote for Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.